molecular formula C16H12N4O2 B2607075 2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile CAS No. 1396848-10-4

2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile

Cat. No.: B2607075
CAS No.: 1396848-10-4
M. Wt: 292.298
InChI Key: MSIJZQSYKPUEQF-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease . Recently, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

  • Corrosion Inhibition Properties : A study by Ammal, Prajila, and Joseph (2018) examined the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. Their research showed that these compounds, including those similar in structure to the queried compound, can form protective layers on metal surfaces, indicating potential applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

  • Positron Emission Tomography Imaging Agents : Shimoda et al. (2016) explored analogues of 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile, which is structurally related to the compound of interest, as candidates for positron emission tomography (PET) imaging agents. This implies potential applications in medical imaging and diagnostics (Shimoda et al., 2016).

  • Photolysis in Alcohols : A research conducted by Tsuge, Oe, and Tashiro (1977) on the photolysis of 1,3,4-oxadiazoles in alcohols revealed interesting chemical reactions that could be pertinent to the study of photoreactive compounds and their potential applications in chemical synthesis and material sciences (Tsuge, Oe, & Tashiro, 1977).

  • Angiotensin II Receptor Antagonists : Meyer et al. (2003) characterized the structures of oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. This suggests the role of such compounds in the development of new pharmaceuticals (Meyer et al., 2003).

  • Platinum Group Metal Complexes : Sairem et al. (2012) studied the syntheses and structural properties of platinum group metal complexes involving pyrazole derived ligands with a pendant nitrile group, akin to the queried compound. Such research has implications in the field of coordination chemistry and materials science (Sairem et al., 2012).

  • Antidiarrheal Agents : Adelstein et al. (1976) researched 3,3-diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines, revealing their potential as novel antidiarrheal agents. This study underscores the biomedical applications of oxadiazole derivatives (Adelstein et al., 1976).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its target. For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The 1,2,4-oxadiazole motif is a promising scaffold in drug discovery, with potential applications in various therapeutic areas . Future research may focus on developing novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities .

Properties

IUPAC Name

2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-18-15(22-19-11)14-7-4-8-20(16(14)21)10-13-6-3-2-5-12(13)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJZQSYKPUEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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